REACTION_CXSMILES
|
C(C1C2NC3C(=CC=CC=3)C=2C=CC=1)C(C)C.CC1(C)C(C)(C)OB(C2C=CC(CCC[C:35]3[CH:36]=[CH:37][C:38]4[N:39]([CH2:66][CH:67]([CH3:69])[CH3:68])[C:40]5[C:45]([C:46]=4[CH:47]=3)=[CH:44][C:43](CCCC3C=CC(B4OC(C)(C)C(C)(C)O4)=CC=3)=[CH:42][CH:41]=5)=CC=2)O1.BrC1C=CC=C(Br)N=1.C([O-])([O-])=O.[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.O.C1COCC1>[CH3:68][CH:67]([CH3:69])[CH2:66][N:39]1[C:40]2[CH:41]=[CH:42][CH:43]=[CH:44][C:45]=2[C:46]2[C:38]1=[CH:37][CH:36]=[CH:35][CH:47]=2 |f:3.4.5,6.7.8.9.10|
|
Name
|
iso-butylcarbazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
36
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CCCC=1C=CC=2N(C3=CC=C(C=C3C2C1)CCCC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)CC(C)C)C
|
Name
|
|
Quantity
|
0.067 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
0.387 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6.4 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
8.6 mg
|
Type
|
catalyst
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 85° C. under dark for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous solution was removed with a pipette
|
Type
|
ADDITION
|
Details
|
The organic phase was diluted with chloroform
|
Type
|
WASH
|
Details
|
washed with 5% aqueous NaCN solution till no further bleaching
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated
|
Type
|
CUSTOM
|
Details
|
precipitated in methanol
|
Type
|
EXTRACTION
|
Details
|
The collected solid was subjected to Soxhlet extraction with methanol, hexane and acetone
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CN1C2=CC=CC=C2C=2C=CC=CC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 175.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |